4-苯甲酰基-环己酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Reactivity of Ethanediyl S,S-acetals in Cyclohexanone Derivatives

The study of ethanediyl S,S-acetal derivatives of cyclohexanone has shown that these compounds can be efficiently converted into 1,4-benzodithians. This transformation is facilitated by the treatment with bromine in anhydrous chloroform at room temperature, leading to a novel synthetic route for 1,4-benzodithians with various substitutions on the benzenoid ring. These findings suggest that the 1,4-benzodithian system could serve as a versatile intermediate for the synthesis of aromatic compounds that are otherwise challenging to prepare using traditional electrophilic substitution methods .

Synthesis and Characterization of Cyclohexanone Derivatives

The synthesis of (2E,6E)-2-benzylidene-6-(4-methoxybenzylidene)cyclohexanone through slow evaporation of an ethanolic solution has been reported. The presence of characteristic functional groups was confirmed by Fourier transform infrared and Raman analyses. The material's surface morphology was studied using scanning electron microscopy, and its thermal stability was assessed through thermogravimetric/differential thermal analysis. The crystal's transparency in the visible region and its second harmonic generation efficiency were also characterized, providing insights into the optical properties of the synthesized material .

One-Step Synthesis of Cyclohexanone from Benzene

A one-step synthesis of cyclohexanone from benzene has been achieved using a ruthenium diaminodiphosphine complex as a catalyst. This process demonstrates the simultaneous occurrence of hydroxylation and hydrogenation reactions under conditions that are typically incompatible, suggesting the potential for efficient "one-pot" synthesis strategies using a single metal complex catalyst .

Novel Triazole-Linked Cyclohexanone Derivatives

The synthesis of novel 1,2,3-triazole-4-linked cyclohexanone derivatives has been described, starting from cyclohexanone. The process involved the reaction of an enamine derived from cyclohexanone with 4-nitrobenzaldehyde, followed by condensation and 'click reaction' to produce the title compounds. These compounds were evaluated for cytotoxic activity against a human breast cancer cell line, highlighting the potential for developing new therapeutic agents .

Microwave-Assisted Synthesis of Benzylidenecyclohexanone

A rapid and simple microwave-assisted organic synthesis (MAOS) method for producing substituted benzylidenecyclohexanone has been presented. The synthesis involved reacting cyclohexanone with 4-hydroxybenzaldehyde under acidic conditions. The resulting compound was characterized using gas chromatography and NMR spectroscopy, confirming the structure of the novel benzylidenecyclohexanone derivative .

Molecular and Crystal Structure Analysis

The molecular and crystal structures of a 4'-hydroxy derivative of cyclohexanone were determined using X-ray diffraction analysis. The study revealed an orthorhombic crystal system with specific dimensions and an asymmetric chair conformation of the cyclohexanone ring. The enone fragment and the cyclohexanone ring were found to be considerably flattened, and the molecules in the crystal structure were linked by hydrogen bonds. This structural analysis provides a deeper understanding of the compound's properties and the strength of its hydrogen bonds .

Spectroscopic Properties of Bis-Benzylidenecyclohexanone

The synthesis and characterization of (2E,6E)-2,6-Bis(2,3,4-trimethoxy-benzylidene)cyclohexanone were explored. The reaction involved acetic acid, tetrahydrofuran, cyclohexanone, and 2,3,4-trimethoxy-benzaldehyde. The crystal structure was found to be stabilized by intermolecular C-H...π interactions and featured numerous conjugated double bonds. UV-vis and fluorescent spectral studies were conducted to characterize the compound's spectroscopic properties .

科学研究应用

催化和化学合成

苯酚的选择性加氢

环己酮衍生物,包括与4-苯甲酰基-环己酮相关的衍生物,在聚酰胺制造中是重要的中间体。一项研究表明,使用Pd@碳氮催化剂将苯酚选择性加氢成环己酮,在温和条件下实现了高转化率和选择性(Wang et al., 2011)。

环己烷氧化

环己烷氧化为环己醇和环己酮已经被各种催化剂促进,包括四铜(II)配合物,在温和条件下显示出显著的产率。这个过程对于生产尼龙-6和尼龙-66等材料至关重要(Hazra et al., 2014)。

2-芳基苯并噁唑的合成

报道了一种无过渡金属的方法,用于从环己酮和苯酰胺合成2-芳基苯并噁唑。这种方法突显了环己酮衍生物在合成杂环化合物中的多功能性(Cao et al., 2014)。

苄亚甲基环己酮衍生物

研究突出了一种利用微波辅助有机合成合成取代苄亚甲基环己酮的新方法,展示了该化合物的生物活性潜力(Handayani et al., 2017)。

材料科学与工程

聚酯合成

环己酮衍生物在合成和聚合环酯以制备亲水脂肪族聚酯中起着关键作用。这种应用对于开发可生物降解和功能化的聚合材料至关重要(Trollsås等人,2000)。

钴钼催化剂

这些催化剂已被用于环己酮的脱氧反应,这是将木质素转化为生物燃料的重要步骤。该研究强调了环己酮衍生物在可持续能源生产中的作用(Bakhtyari et al., 2020)。

分析和理论研究

- 振动分析:对环己酮衍生物进行量子化学计算和光谱研究,可以揭示它们的分子结构和在各种行业中的潜在应用(Amalanathan et al., 2008)。

安全和危害

未来方向

属性

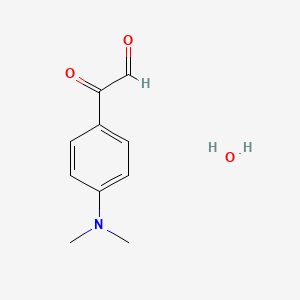

IUPAC Name |

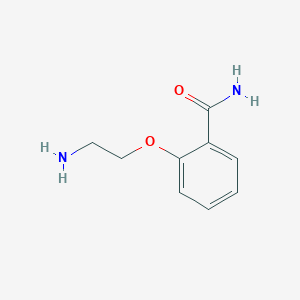

N-(4-oxocyclohexyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNHGSPGFVCBGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzamido-cyclohexanone | |

CAS RN |

73204-06-5 |

Source

|

| Record name | Benzamide, 4-(4-oxocyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)